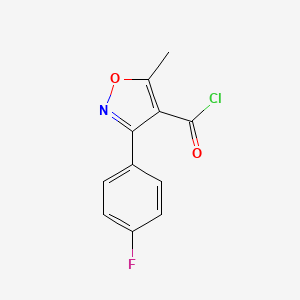

3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride, is a chemical that has been studied in various contexts due to its potential applications in pharmaceuticals and materials science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help us infer certain aspects of its chemistry and behavior.

Synthesis Analysis

The synthesis of related isoxazole compounds typically involves multi-step processes that include oximation, chlorination, cyclization, hydrolysis, and acyl chlorination. For instance, the synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride was achieved starting from 2-chloro-6-fluorobenzaldehyde, resulting in a total yield of 60.2% . This suggests that the synthesis of our compound of interest might follow a similar pathway, potentially starting from a fluorinated benzaldehyde precursor.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques. For example, the crystal structure and Hirshfeld surface analysis of a related salt were investigated, revealing hydrogen bonding interactions . Additionally, the infrared spectrum, structural, and optical properties of another related compound were examined both experimentally and theoretically, providing insights into the vibrational frequencies and molecular stability . These studies indicate that the molecular structure of this compound would likely exhibit characteristic features such as hydrogen bonding potential and specific vibrational modes.

Chemical Reactions Analysis

The chemical reactivity of isoxazole derivatives can be inferred from studies on similar compounds. For example, the presence of a fluorophenyl group can influence the electronic properties of the molecule, affecting its reactivity in electrophilic and nucleophilic attacks . The chemical reactions of such compounds are often characterized by the reactivity of the isoxazole ring and the substituents attached to it.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be diverse, depending on their molecular structure. For instance, some compounds exhibit mesomorphic behavior, indicating their potential use in liquid crystal applications . The presence of a fluorophenyl group can also affect the compound's optical properties, as seen in molecular docking studies that suggest potential inhibitory activity against certain enzymes . The quantitative determination of related compounds has been achieved using high-performance liquid chromatography, which is essential for quality control during synthesis .

Aplicaciones Científicas De Investigación

Fluorescent Chemosensors Development

Compounds based on 4-methyl-2,6-diformylphenol (DFP) have been recognized for their high selectivity and sensitivity in detecting a wide range of analytes, including metal ions, anions, and neutral molecules. This underscores the potential for designing targeted chemosensors using structurally related compounds for various applications in environmental monitoring, healthcare diagnostics, and biochemical research (Roy, 2021).

Advanced Materials Synthesis

Research on isoxazolone derivatives has demonstrated their significant biological and medicinal properties, serving as intermediates for synthesizing numerous heterocycles. The method involves multi-component reactions, highlighting the potential of compounds like 3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride in facilitating the synthesis of novel materials with applications ranging from pharmaceuticals to agriculture (Laroum et al., 2019).

Green Chemistry in Material Synthesis

The practical synthesis of complex compounds, such as 2-Fluoro-4-bromobiphenyl, illustrates the advances in green chemistry, minimizing the use of hazardous materials and simplifying synthesis processes. This approach could be applicable to the synthesis of this compound, promoting safer and more sustainable production methods in the chemical industry (Qiu et al., 2009).

Biopolymer Modification and Applications

The chemical modification of biopolymers using ionic liquids as reaction media is a growing area of interest, demonstrating the potential for innovative applications in drug delivery and material science. Such methodologies could be adapted for the functionalization of polymers using isoxazole-based compounds, expanding the utility of biopolymers in various technological applications (Petzold-Welcke et al., 2014).

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFNO2/c1-6-9(11(12)15)10(14-16-6)7-2-4-8(13)5-3-7/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMOQEHQPOIZGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381700 |

Source

|

| Record name | 3-(4-Fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

465514-05-0 |

Source

|

| Record name | 3-(4-Fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.